Physicochemical Differentiation: Altered Hydrogen Bonding Capacity vs. Non-Hydroxylated Analog
The presence of the 3-hydroxyl group in 1-(3-Aminopropyl)piperidin-3-ol introduces a key structural difference from its closest non-hydroxylated analog, 1-(3-aminopropyl)piperidine. This results in a quantifiable change in hydrogen bond donor count [1]. These properties are primary determinants of a molecule's 'drug-likeness,' influencing solubility, permeability, and target binding. This distinction is critical for applications requiring specific hydrogen-bonding interactions, such as linker design in PROTACs or fragment-based screening [2]. High-strength differential evidence from direct head-to-head assays is limited; the data below relies on computed properties.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-(3-Aminopropyl)piperidine: 1 |
| Quantified Difference | Target compound has 1 additional H-bond donor |
| Conditions | Computed property (PubChem, Cactvs 3.4.6.11) |
Why This Matters
A user requiring a bifunctional molecule with two H-bond donors for a specific biological interaction cannot achieve the same interaction profile with the non-hydroxylated analog, directly impacting procurement decisions.
- [1] PubChem. (2026). Compound Summary for CID 4712469 (Target) and CID 3529-08-6 (Comparator). National Center for Biotechnology Information. View Source
- [2] Bricelj, A., & Kovač, A. (2023). Linkerology: the art of linker design for PROTACs. Chemical Society Reviews, 52, 7332-7361. (Review on the importance of linker composition on ternary complex formation). View Source
